molecular formula C5H8IN3 B14148502 1,2-Diaminopyridinium iodide CAS No. 4931-36-6

1,2-Diaminopyridinium iodide

Cat. No.: B14148502
CAS No.: 4931-36-6
M. Wt: 237.04 g/mol
InChI Key: CDEZCCDRZFZEIM-UHFFFAOYSA-N
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Description

1,2-Diaminopyridinium iodide is a chemical compound of significant interest in organic and medicinal chemistry research. As a derivative of the aminopyridine family, which includes key compounds like 3,4-diaminopyridine (a potassium channel blocker used to treat conditions like Lambert-Eaton myasthenic syndrome) , this reagent offers a versatile scaffold for chemical synthesis. It is particularly valuable for constructing nitrogen-containing heterocycles, such as imidazo[1,2-a]pyridine frameworks, which are prominent in pharmaceutical development for their diverse biological activities . The presence of multiple nitrogen atoms and the iodide counterion makes it a potential candidate for exploring charge-transfer complexes and studying vibrational-reorientational dynamics in solid-state materials science . Researchers utilize this compound as a building block in multicomponent reactions and in the development of novel organic salts. This compound is For Research Use Only. It is not intended for diagnostic or therapeutic purposes, or for human use.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

4931-36-6

Molecular Formula

C5H8IN3

Molecular Weight

237.04 g/mol

IUPAC Name

pyridin-1-ium-1,2-diamine;iodide

InChI

InChI=1S/C5H7N3.HI/c6-5-3-1-2-4-8(5)7;/h1-4,6H,7H2;1H

InChI Key

CDEZCCDRZFZEIM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=[N+](C(=C1)N)N.[I-]

Origin of Product

United States

Synthetic Methodologies and Precursor Chemistry of 1,2 Diaminopyridinium Iodide

Established Synthetic Pathways to 1,2-Diaminopyridinium Salts

The generation of 1,2-diaminopyridinium salts is primarily achieved through the N-amination of 2-aminopyridine (B139424), followed by anion exchange where necessary.

Direct Halogenation and Quaternization Approaches

The synthesis of the 1,2-diaminopyridinium cation is not typically achieved through direct halogenation but rather via a direct N-amination of the pyridine (B92270) ring nitrogen in 2-aminopyridine. This process inherently quaternizes the nitrogen atom. Key reagents for this electrophilic amination include hydroxylamine-O-sulfonic acid (HOSA) and O-mesitylenesulfonylhydroxylamine (MSH). nih.gov

The reaction involves the attack of the nucleophilic ring nitrogen of 2-aminopyridine on the electrophilic nitrogen of the aminating agent. For instance, HOSA, which exists as a zwitterion (+H₃NOSO₃⁻), effectively transfers its amino group (NH₂) to the pyridine nitrogen. wikipedia.org This reaction directly yields a 1,2-diaminopyridinium salt, with the counter-anion being dependent on the specific reagents and workup conditions used. For example, N-amination of pyridine derivatives with hydroxylamine-O-sulfonic acid is a well-established method for producing N-aminopyridinium salts. nih.govguidechem.com Similarly, MSH is another powerful aminating agent used for the N-amination of various heterocyclic compounds. nih.gov The resulting salt from these reactions, such as a mesitylenesulfonate or hydrogensulfate, can then be converted to the iodide salt.

Salt Metathesis Reactions for Iodide Anion Introduction

Salt metathesis, or anion exchange, is a common and effective strategy for introducing the iodide anion to form 1,2-diaminopyridinium iodide. This technique is employed when the direct amination step yields a salt with a different counter-anion (e.g., hydrogensulfate, mesitylenesulfonate, or perchlorate).

The principle of this reaction involves the exchange of ions between two soluble salts in a solution, leading to the formation of a new, often insoluble, salt that precipitates and drives the reaction to completion. To synthesize this compound, a soluble salt of the cation, such as 1,2-diaminopyridinium mesitylenesulfonate, is dissolved in a suitable solvent (e.g., water or ethanol). A solution of an alkali metal iodide, typically sodium iodide (NaI) or potassium iodide (KI), is then added. The low solubility of this compound in certain solvents compared to the starting salts and the resulting alkali mesitylenesulfonate facilitates its precipitation and isolation.

Utilization of this compound as a Precursor in Organic Synthesis

This compound serves as a key intermediate for constructing fused heterocyclic systems, leveraging the reactivity of its two adjacent nitrogen nucleophiles.

Cyclocondensation Reactions for Fused Heterocyclic Systems

The 1,2-diamine moiety within the pyridinium (B92312) salt is primed for cyclocondensation reactions with various electrophilic partners, leading to the formation of five- or six-membered rings fused to the original pyridine core.

The reaction of 1,2-diaminopyridinium salts with β-dicarbonyl compounds provides a direct route to the pyrido[1,2-a]pyrimidine (B8458354) ring system. scispace.com This transformation involves a condensation reaction between the 1,2-diamino functionality of the pyridinium salt and the two carbonyl groups of the β-dicarbonyl compound, such as acetylacetone (B45752) or ethyl acetoacetate. scispace.comglobalauthorid.com The reaction typically proceeds by an initial attack of one of the amino nitrogens on a carbonyl carbon, followed by an intramolecular cyclization and dehydration to form the fused pyrimidine (B1678525) ring. The resulting products are often isolated as pyrido[1,2-a]pyrimidinium salts. rsc.org

Table 1: Synthesis of Pyrido[1,2-a]pyrimidinium Derivatives This table is representative of the types of products formed from the general reaction described in the literature. Specific yields and conditions may vary.

1,2-Diaminopyridinium Saltβ-Dicarbonyl CompoundProduct
This compoundAcetylacetone2,4-Dimethylpyrido[1,2-a]pyrimidinium iodide
This compoundEthyl acetoacetate2-Methyl-4-oxo-4H-pyrido[1,2-a]pyrimidinium iodide
This compoundDiethyl malonate2,4-Dioxo-1,2,3,4-tetrahydropyrido[1,2-a]pyrimidinium iodide

A significant application of this compound is its use in the synthesis of the 1,2,4-triazolo[1,5-a]pyridine scaffold. This bicyclic system is formed through the cyclocondensation of the diaminopyridinium salt with reagents that can provide a single carbon atom to form the triazole ring. rdd.edu.iq

Established methods detail the ring closure of 1,2-diaminopyridinium salts by reacting them with carboxylic acids, acid chlorides, or acid anhydrides. jst.go.jp For example, refluxing this compound with γ-butyrolactone (which can serve as a precursor to a carboxylic acid derivative) in the presence of a base like potassium carbonate yields a substituted s-triazolo[1,5-a]pyridine. prepchem.com This reaction demonstrates the versatility of the precursor in creating complex fused heterocycles through a straightforward condensation-cyclization sequence.

Table 2: Synthesis of 1,2,4-Triazolo[1,5-a]pyridine Derivatives This table illustrates the general synthetic approach described in the literature. Specific reactants and products can be varied.

1,2-Diaminopyridinium SaltC1 Source ReagentReaction ConditionsProduct
This compoundγ-ButyrolactoneK₂CO₃, reflux2-(3-Hydroxypropyl)-s-triazolo[1,5-a]pyridine prepchem.com
1,2-Diaminopyridinium saltFormic AcidHeat1,2,4-Triazolo[1,5-a]pyridine
1,2-Diaminopyridinium saltAcetic AnhydrideHeat2-Methyl-1,2,4-triazolo[1,5-a]pyridine
1,2-Diaminopyridinium saltBenzoyl ChlorideBase, heat2-Phenyl-1,2,4-triazolo[1,5-a]pyridine
Pyrido[1,2-a]pyrimidine Formation

Participation in Multi-Component Reactions for Complex Molecule Construction

This compound is a valuable precursor in multi-component reactions (MCRs), which are efficient processes that combine three or more reactants in a single step to form a complex product. These reactions are highly valued in organic synthesis for their atom economy and ability to generate diverse molecular scaffolds. nih.govresearchgate.netmdpi.combeilstein-journals.org

A notable application involves the synthesis of fused heterocyclic systems. For instance, 2-aminopyridine derivatives, closely related to this compound, participate in iodine-catalyzed MCRs with aryl aldehydes and dimedone to produce imidazo[1,2-a]pyridine (B132010) scaffolds. nih.gov This type of reaction highlights the role of the aminopyridine moiety in constructing intricate molecular architectures. The reaction proceeds through a one-pot process, often under environmentally benign conditions, such as in an aqueous medium. nih.govacs.org The general scheme involves the initial reaction between an acetophenone (B1666503) and iodine to form a phenylglyoxal (B86788) in situ, which then undergoes a Knoevenagel-type condensation with dimedone. The resulting intermediate then reacts with the 2-aminopyridine derivative to yield the final fused heterocyclic product. nih.gov

The versatility of aminopyridines in MCRs extends to the synthesis of other complex structures like dihydrochromeno[4,3-b]pyrazolo[4,3-e]pyridin-6(7H)-ones. In these reactions, an aromatic aldehyde, a 4-hydroxycoumarin (B602359) derivative, and a 3-aminopyrazole (B16455) react in the presence of molecular iodine as a catalyst. rsc.org While this example doesn't directly use this compound, it underscores the reactivity of the aminopyridine framework in facilitating complex bond formations within a multi-component setting.

The following table summarizes a representative multi-component reaction involving a 2-aminopyridine derivative, showcasing the typical reactants and resulting complex molecule.

Reactant 1Reactant 2Reactant 3CatalystProduct
2-AminopyridineAcetophenoneDimedoneIodine (I₂)2-Phenylimidazo[1,2-a]pyridin-3-yl cyclohex-2-enone derivative

Derivatization Strategies via Amine Functionalities

The two primary amine groups on the this compound cation offer rich opportunities for chemical modification and the synthesis of a wide array of derivatives. These amine functionalities can undergo various reactions, including alkylation, acylation, and condensation, to introduce new functional groups and build more complex molecular structures. mnstate.edulibretexts.orglibretexts.org

Alkylation: The amine groups can be alkylated using alkyl halides. This reaction proceeds via an SN2 mechanism where the nucleophilic amine attacks the electrophilic carbon of the alkyl halide. pressbooks.pub Exhaustive methylation with an excess of an alkyl iodide, such as methyl iodide, can lead to the formation of quaternary ammonium (B1175870) salts. libretexts.orglibretexts.org

Acylation: Reaction with acid chlorides or acid anhydrides results in the formation of amides. libretexts.orglibretexts.org This acylation process is typically rapid and can be performed at room temperature. A base like pyridine or sodium hydroxide (B78521) is often added to neutralize the hydrochloric acid byproduct. libretexts.org This method is useful for introducing acyl groups and can be a stepping stone for further functionalization.

Condensation Reactions: The amine groups can react with aldehydes and ketones to form imines (Schiff bases). mnstate.edu This reaction is reversible and typically requires the removal of water to drive the equilibrium towards the imine product. These imines can be further reduced to form stable secondary or tertiary amines. youtube.com

Derivatization for Analytical Purposes: Amine derivatization is also a key strategy in analytical chemistry to enhance the detection and separation of molecules. Reagents like phenyl isothiocyanate can be used to derivatize amines, making them more amenable to analysis by techniques such as high-performance liquid chromatography (HPLC). scribd.com This approach allows for the sensitive detection of amine-containing compounds. scribd.commjcce.org.mkscispace.com

The table below provides examples of derivatization reactions involving amine functionalities.

Reaction TypeReagentFunctional Group IntroducedProduct Class
AlkylationAlkyl Halide (e.g., CH₃I)Alkyl groupAlkylated Amine / Quaternary Ammonium Salt
AcylationAcid Chloride (e.g., CH₃COCl)Acyl groupAmide
CondensationAldehyde/KetoneImine groupImine (Schiff Base)
Analytical DerivatizationPhenyl IsothiocyanatePhenylthiocarbamoyl groupPhenylthiourea derivative

Catalytic Considerations and Reaction Environment in Pyridinium Iodide Transformations

Iodine-Mediated Organic Transformations

Molecular iodine (I₂) serves as a versatile and environmentally benign catalyst in a variety of organic transformations involving pyridinium salts and their precursors. nih.govacs.org Its utility stems from its ability to act as a mild Lewis acid and to participate in redox processes. researchgate.netmdpi.com

In the synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and acetophenones, iodine is believed to first react with the acetophenone to generate a phenylglyoxal intermediate in situ. nih.gov This is followed by a series of condensation and cyclization steps. The catalytic role of iodine facilitates these transformations under mild conditions, often in aqueous media. nih.govacs.org The use of iodine as a catalyst avoids the need for harsh or expensive reagents, aligning with the principles of green chemistry. acs.orgresearchgate.net

Iodine also promotes domino reactions, where multiple bond-forming events occur in a single synthetic operation. For example, an iodine-promoted domino reaction of aurones with amidines leads to the synthesis of 1,2,4-trisubstituted 5-(o-hydroxybenzoyl)imidazoles. researchgate.net This process involves a sequence of Michael addition, iodination, cyclization, and dehydrogenative aromatization. researchgate.net

Furthermore, iodine can mediate ring expansion reactions of pyridinium salts to construct larger heterocyclic systems like azepines. researchgate.net Mechanistic studies suggest that such reactions can proceed through a water-triggered ring opening of the pyridinium salt followed by an intramolecular nucleophilic addition sequence. researchgate.net The iodide ion itself, present in this compound, can also play a direct role in the reaction mechanism, for instance, by acting as a nucleophile. rsc.org

The following table summarizes key aspects of iodine-mediated transformations.

Reaction TypeRole of IodineKey Mechanistic Steps
Imidazo[1,2-a]pyridine synthesisCatalystIn situ generation of reactive intermediates
Domino reaction of auronesPromoterMichael addition, iodination, cyclization, aromatization
Pyridine ring expansionMediatorWater-triggered ring opening, intramolecular nucleophilic addition

Role of Ultrasound in Promoting Synthetic Efficiency

Ultrasound irradiation has emerged as a powerful tool in synthetic organic chemistry, offering a green and efficient alternative to conventional heating methods. nih.govbeilstein-journals.org Sonochemistry, the application of ultrasound to chemical reactions, can significantly enhance reaction rates, improve yields, and reduce reaction times. researchgate.netnanochemres.orgujpronline.com These effects are attributed to acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid, which generates localized hot spots with high temperatures and pressures. researchgate.net

In the context of pyridinium chemistry, ultrasound has been successfully employed for the synthesis of various derivatives. For example, the synthesis of novel fluorinated pyridinium salts has been achieved with higher yields and in considerably shorter times using ultrasound irradiation compared to conventional methods. nih.gov Similarly, the synthesis of pyrazolo[1,5-a]pyridine (B1195680) derivatives via a [3 + 2] cycloaddition reaction was significantly more efficient under sonication than with thermal heating. acs.orgnih.gov

Ultrasound can also be used in multi-component reactions. An ultrasonication strategy assisted by a molecular iodine catalyst has been developed for the synthesis of pharmacologically significant imidazo[1,2-a]pyridine scaffolds. nih.gov This method boasts high product yields (up to 96%), short reaction times, and modest catalyst loading under aerobic conditions in water. nih.gov The synergistic effect of ultrasound and a catalyst can lead to highly efficient and environmentally friendly synthetic protocols.

The table below compares a conventional thermal method with an ultrasound-assisted method for a representative reaction.

MethodReaction TimeYield
Conventional Heating2.5 - 6 hours72-73%
Ultrasound Irradiation35 - 45 minutes82-84%

Solvent Effects and Green Chemistry Principles in Pyridinium Chemistry

The choice of solvent can profoundly influence the rate, yield, and selectivity of chemical reactions involving pyridinium salts. chemrxiv.orgacs.orgrsc.orgresearchgate.net Solvent properties such as polarity, proticity, and coordinating ability can stabilize or destabilize reactants, transition states, and products to different extents, thereby altering the reaction pathway. chemrxiv.org For instance, polar, protic solvents are known to accelerate SN1 reactions by stabilizing the developing charge in the transition state. acs.org

In line with the principles of green chemistry, there is a growing emphasis on using environmentally benign solvents, such as water or ethanol, or even conducting reactions under solvent-free conditions. scilit.comsapub.orgacs.orgmsu.edu The synthesis of imidazo[1,2-a]pyridines catalyzed by iodine has been successfully performed in water, which is a desirable green solvent. nih.govacs.org The use of ionic liquids, which can sometimes be derived from pyridinium salts themselves, is another green chemistry approach, as they can be recyclable and support cost-effectiveness. rsc.orgscilit.com

The principles of green chemistry extend beyond solvent choice to include atom economy, waste reduction, and the use of catalysts over stoichiometric reagents. acs.orgmsu.edu Multi-component reactions are inherently atom-economical. researchgate.netmdpi.combeilstein-journals.org The use of recyclable catalysts, like silica (B1680970) iodide in some syntheses, further enhances the green credentials of a synthetic process. ujpronline.com Designing biodegradable ionic liquids based on the pyridinium scaffold is another active area of research aimed at minimizing the environmental impact of these compounds. rsc.org

The following table highlights key green chemistry principles and their application in pyridinium chemistry.

Green Chemistry PrincipleApplication in Pyridinium Chemistry
Safer SolventsUse of water or ethanol; solvent-free conditions. nih.govsapub.org
Atom EconomyEmployment of multi-component reactions. researchgate.netmdpi.com
CatalysisUse of recyclable catalysts like molecular iodine or silica iodide. nih.govujpronline.com
Design for DegradationDevelopment of biodegradable pyridinium-based ionic liquids. rsc.org

Advanced Structural Elucidation of 1,2 Diaminopyridinium Iodide and Its Derivatives

Single Crystal X-ray Diffraction for Cation-Anion Architecture and Intermolecular Interactions

The primary structural feature is the ionic interaction between the positively charged 1,2-diaminopyridinium cation and the negatively charged iodide anion. The crystal structure is stabilized by a network of hydrogen bonds. Strong, charge-assisted hydrogen bonds of the N⁺-H···I⁻ type are expected between the protonated pyridine (B92270) nitrogen and the iodide ion. Additionally, the exocyclic amino groups (-NH₂) can act as hydrogen bond donors, forming N-H···I⁻ interactions.

Furthermore, the planar aromatic rings of the pyridinium (B92312) cations can engage in π-π stacking interactions, further stabilizing the crystal lattice. The arrangement of these interactions defines the supramolecular architecture. In related pyridinium iodide structures, the iodide ions are often positioned over the pyridinium ring, and the alkyl chains of derivatives can form parallel or antiparallel stacks. uea.ac.uk While a specific crystal structure for 1,2-diaminopyridinium iodide is not publicly available, the expected interactions can be summarized based on analyses of similar compounds.

Table 1: Expected Intermolecular Interactions in this compound Crystal Lattice

Interaction TypeDonorAcceptorDescription
Charge-Assisted Hydrogen BondN⁺-H (Pyridinium ring)I⁻A strong electrostatic interaction crucial for the primary cation-anion pairing.
Hydrogen BondN-H (Amino group)I⁻Secondary hydrogen bonds from the two amino groups contributing to the 3D network.
π-π StackingPyridinium RingPyridinium RingFace-to-face or offset stacking of aromatic rings, contributing to crystal stability.
C-H···I⁻ InteractionC-H (Pyridinium ring)I⁻Weak hydrogen bonds that further stabilize the packing of cations and anions. uea.ac.uk

Comprehensive Spectroscopic Characterization Techniques

NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it provides detailed information about the chemical environment, connectivity, and dynamics of atoms within a molecule.

In ¹H NMR spectroscopy of this compound, the proton signals of the pyridinium ring are expected to appear at a lower field (higher ppm value) compared to the neutral 1,2-diaminopyridine precursor. This downfield shift is a direct consequence of the deshielding effect caused by the positive charge on the nitrogen atom in the aromatic ring. The signals for the protons of the two amino groups (-NH₂) would also be present. The coupling between adjacent protons on the ring would result in characteristic splitting patterns (doublets, triplets), which helps in assigning each signal to a specific proton.

Table 2: Expected ¹H NMR Chemical Shifts (δ) for this compound in DMSO-d₆

ProtonExpected Chemical Shift (ppm)MultiplicityJustification
Ring Protons (3)~7.0 - 9.0Doublet, TripletSignificant downfield shift from neutral precursor (~6.0-7.5 ppm) due to the electron-withdrawing effect of the N⁺ center. uea.ac.uk
Amino Protons (-NH₂)Variable (~5.0 - 8.0)Broad SingletChemical shift and broadening are dependent on solvent, concentration, and hydrogen exchange.
Pyridinium Proton (N⁺-H)Variable (>10.0)Broad SingletHighly deshielded acidic proton, often broad and may exchange with solvent protons.

¹³C NMR spectroscopy provides direct information about the carbon skeleton of a molecule. bhu.ac.in For this compound, five distinct signals are expected, corresponding to the five carbon atoms of the pyridine ring. Similar to ¹H NMR, the carbon signals are shifted downfield upon protonation of the ring nitrogen. The carbons directly attached to the nitrogen atoms (C2 and C6) are particularly affected. The chemical shifts provide insight into the electronic environment of each carbon atom.

Table 3: Expected ¹³C NMR Chemical Shifts (δ) for this compound in DMSO-d₆

Carbon AtomExpected Chemical Shift (ppm)Justification
C2, C3 (Carbons with -NH₂ groups)~145 - 160Downfield shift due to attachment to electronegative nitrogen atoms within the aromatic system.
C4, C5, C6 (Ring carbons)~110 - 140Shifts are influenced by proximity to the amino groups and the positively charged ring nitrogen. uea.ac.uk

To unambiguously confirm the molecular structure, two-dimensional (2D) NMR techniques are employed.

Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. A COSY spectrum of this compound would show cross-peaks connecting the signals of neighboring protons on the pyridine ring, confirming their sequence and connectivity.

Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the excitation of molecular vibrations. It is an excellent tool for identifying functional groups. The formation of the 1,2-diaminopyridinium cation from 1,2-diaminopyridine (DAPY) results in noticeable changes in the FTIR spectrum. Theoretical studies on the charge-transfer complex formed between 2,3-diaminopyridine (B105623) and iodine, formulated as [(DAPY)I]⁺·I₃⁻, provide calculated vibrational frequencies that are in good agreement with experimental observations for related systems. researchgate.netnih.gov

Key vibrational modes include:

N-H Stretching: The formation of the N⁺-H bond in the pyridinium ring and the presence of the -NH₂ groups give rise to characteristic stretching bands, typically in the 3100-3400 cm⁻¹ region.

Aromatic C-H Stretching: These vibrations are usually observed just above 3000 cm⁻¹.

Ring Vibrations: The stretching vibrations of the C=C and C=N bonds within the aromatic ring appear in the 1400-1650 cm⁻¹ region. Shifts in these bands compared to the neutral precursor are indicative of the change in the electronic structure upon cation formation.

N-H Bending: The scissoring and bending vibrations of the amino groups are found in the 1550-1650 cm⁻¹ and lower frequency regions, respectively.

Table 4: Selected Theoretical FTIR Vibrational Frequencies for the 1,2-Diaminopyridinium-Iodine Complex

Calculated Frequency (cm⁻¹)Vibrational Mode Assignment
3445Asymmetric NH₂ Stretch
3354Symmetric NH₂ Stretch
3100 - 3000Aromatic C-H Stretch
1631NH₂ Scissoring
1578Ring C=C/C=N Stretch
1467Ring C=C/C=N Stretch
1145NH₂ Wagging

Data derived from theoretical calculations on the 2,3-diaminopyridine-iodine charge transfer complex. researchgate.net

Carbon-13 Nuclear Magnetic Resonance (13C NMR)

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Charge Transfer Complex Investigations

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful tool for studying the electronic transitions within this compound and its derivatives. This technique provides information about the promotion of electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). msu.edu The absorption of UV or visible light by a molecule corresponds to the energy required for these electronic transitions. ubbcluj.ro

For pyridinium compounds, the electronic spectrum is influenced by the aromatic system and the substituents on the ring. The presence of amino groups on the pyridinium ring in this compound is expected to cause a shift in the absorption maxima to longer wavelengths (a bathochromic or red shift) compared to unsubstituted pyridine. This is due to the electron-donating nature of the amino groups, which increases the energy of the HOMO.

Furthermore, the interaction between the 1,2-diaminopyridinium cation and the iodide anion can lead to the formation of charge-transfer (CT) complexes. ijcce.ac.ir These complexes exhibit characteristic absorption bands in the UV-Vis spectrum that are not present in the spectra of the individual donor (pyridinium cation) or acceptor (iodide anion). ijcce.ac.irnih.gov The formation of a CT complex involves the transfer of an electron from the electron-rich donor to the electron-deficient acceptor upon absorption of light.

In the case of this compound, the diaminopyridinium cation can act as an electron acceptor and the iodide ion as an electron donor. The study of similar systems, such as the reaction of iodine with 2,3-diaminopyridine, has shown the formation of charge-transfer complexes that can lead to the formation of the triiodide ion (I3-), which has characteristic absorption bands around 290 and 360 nm. capes.gov.br The formation constant and stoichiometry of such complexes can often be determined using methods like the Benesi-Hildebrand equation. ijcce.ac.irmdpi.com

The solvent in which the spectrum is recorded can also significantly influence the position and intensity of the absorption bands, a phenomenon known as solvatochromism. units.it Polar solvents can stabilize the ground or excited state of the molecule differently, leading to shifts in the absorption maxima.

Table 2: Expected UV-Vis Absorption Characteristics for this compound

Transition Type Expected Wavelength Region Notes
π → π200-400 nmCharacteristic of the pyridinium ring's conjugated system. libretexts.org
n → π>250 nmInvolving the non-bonding electrons of the nitrogen atoms.
Charge Transfer (CT)Variable (often in the visible region)Dependent on the interaction between the cation and anion.

Microscopy and Diffraction for Supramolecular Organization and Nanostructure Analysis

Scanning Electron Microscopy-Energy Dispersive X-ray (SEM-EDX) Analysis

Scanning Electron Microscopy (SEM) is a technique that provides high-resolution images of the surface topography and morphology of a sample. lucideon.com When coupled with Energy Dispersive X-ray (EDX) analysis, it also allows for the determination of the elemental composition of the sample. cleancontrolling.comjhna.org This combination is invaluable for characterizing the supramolecular organization and nanostructures of this compound and its derivatives.

SEM analysis can reveal details about the crystal habit, particle size, and shape of the solid-state material. For instance, it can show whether the compound forms well-defined crystals, amorphous powders, or has a specific nanostructure. The high magnification capabilities of SEM allow for the visualization of features at the sub-micron level. lucideon.com

EDX analysis works by detecting the characteristic X-rays emitted from the sample when it is bombarded with the electron beam in the SEM. Each element emits X-rays at a specific energy, allowing for the identification and quantification of the elements present in the analyzed area. lucideon.com For this compound, EDX would be expected to detect the presence of carbon, nitrogen, and iodine. This can be used to confirm the elemental composition of synthesized crystals or to investigate the distribution of these elements within a sample. Changes in surface texture and elemental distribution before and after certain treatments or reactions can also be monitored. longdom.org

Table 3: Information Obtainable from SEM-EDX of this compound

Analytical Technique Information Provided Relevance to this compound
SEM Surface morphology, particle size, crystal shape, topography. lucideon.comCharacterization of the solid-state structure and any self-assembled nanostructures.
EDX Elemental composition, elemental mapping. cleancontrolling.comConfirmation of the presence of C, N, and I; investigation of elemental distribution.

Transmission Electron Microscopy (TEM) for Self-Assembled Morphologies

Transmission Electron Microscopy (TEM) is a powerful imaging technique that provides much higher resolution than SEM, allowing for the visualization of the internal structure and morphology of materials at the nanoscale. core.ac.uk This is particularly useful for studying the self-assembled structures of molecules like this compound and its derivatives.

Many pyridinium-based compounds are known to self-assemble in solution to form various nanostructures, such as vesicles, nanotubes, or nanofibers, driven by non-covalent interactions like hydrogen bonding, π-π stacking, and electrostatic interactions. researchgate.netnih.gov TEM allows for the direct observation of these self-assembled morphologies.

For example, amphiphilic derivatives of pyridinium salts can form vesicles in aqueous solutions. researchgate.net The study of cyclic peptides has shown their ability to form nanotubes through hydrogen bonding, which can be visualized by TEM. acs.org The dimensions, shape, and organization of these nanostructures can be determined from TEM images. Cryo-TEM, a variation of the technique where the sample is flash-frozen, can be used to observe the structures in a near-native, hydrated state. acs.org

In the context of this compound, the presence of two amino groups and the pyridinium ring provides opportunities for hydrogen bonding and π-π stacking, which could drive self-assembly into specific morphologies. TEM would be the primary technique to investigate and characterize such phenomena.

Table 4: Potential Self-Assembled Morphologies of 1,2-Diaminopyridinium Derivatives Observable by TEM

Morphology Driving Interactions Potential Application
NanotubesHydrogen bonding, π-π stacking. acs.orgIon channels, drug delivery.
VesiclesAmphiphilicity (if derivatized with hydrophobic chains). researchgate.netEncapsulation, delivery systems.
NanofibersDirectional non-covalent interactions.Materials science, tissue engineering.
NanosheetsPlanar self-assembly.Catalysis, electronics.

Theoretical and Computational Investigations of 1,2 Diaminopyridinium Iodide Systems

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is widely used to study the electronic properties of molecules. For the 1,2-Diaminopyridinium iodide system, DFT calculations would be instrumental in understanding its stability and reactivity. Studies on related diaminopyridinium salts have successfully employed DFT to correlate crystal structure with physical properties. uni-rostock.de

Frontier Molecular Orbital (HOMO-LUMO) Analysis for Reactivity Prediction

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. jussieu.fr The HOMO energy indicates the ability to donate an electron, while the LUMO energy reflects the ability to accept an electron. The energy gap between the HOMO and LUMO (Egap) is a key descriptor of molecular stability; a smaller gap suggests higher reactivity and polarizability. mdpi.comnih.gov

For this compound, the HOMO is expected to be located on the electron-rich diaminopyridinium cation and potentially the iodide anion, while the LUMO would likely be centered on the pyridinium (B92312) ring. The HOMO-LUMO gap would provide insight into the charge transfer possibilities within the system. In related diaminopyridine complexes, the HOMO-LUMO gap has been calculated to understand charge transfer transitions. nih.gov

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound This table is illustrative and based on general principles, as specific data for the target compound is not available.

Parameter Expected Energy (eV) Description
EHOMO Negative, relatively high Represents electron-donating capability, likely from amino groups or iodide.
ELUMO Negative or slightly positive, lower Represents electron-accepting capability, likely on the pyridinium ring.
Energy Gap (ΔE) Moderately small Indicates potential for charge transfer and chemical reactivity.

Note: The actual values would need to be determined through specific DFT calculations.

Electrostatic Potential (MEP) Mapping for Charge Distribution and Interaction Sites

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on a molecule and predicting sites for electrophilic and nucleophilic attack. vulcanchem.com The MEP map illustrates regions of positive potential (electron-poor, typically colored blue) and negative potential (electron-rich, typically colored red).

In the 1,2-Diaminopyridinium cation, negative potential would be expected around the nitrogen atoms of the amino groups, indicating sites susceptible to electrophilic attack or hydrogen bonding. The hydrogen atoms of the amino groups and the pyridinium ring would exhibit positive potential, marking them as sites for nucleophilic interaction. The iodide anion would be a region of strong negative potential. MEP analysis on similar structures has been used to identify nucleophilic sites and intermolecular interactions. uni-rostock.de

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of bonding and orbital interactions within a molecule. uni-rostock.denumberanalytics.com It examines charge transfer (delocalization) between filled "donor" orbitals and empty "acceptor" orbitals. The stabilization energy (E(2)) associated with these interactions quantifies their strength.

For this compound, NBO analysis would be crucial for quantifying the hyperconjugative interactions and the nature of the hydrogen bonds between the cation's amino hydrogens and the iodide anion. It can also describe the charge transfer from the iodide anion (donor) to the antibonding orbitals of the pyridinium cation (acceptor). Such donor-acceptor interactions have been analyzed in various charge-transfer complexes to understand their stability. mdpi.com

Vibrational Frequency Calculations for Spectroscopic Correlation

Theoretical vibrational frequency calculations are essential for interpreting experimental infrared (IR) and Raman spectra. By calculating the harmonic vibrational frequencies using DFT, one can assign the observed spectral bands to specific molecular motions (e.g., N-H stretching, ring breathing). researchgate.net Theoretical studies on related aminopyridines have shown good agreement between calculated and experimental frequencies, aiding in the detailed analysis of their vibrational spectra. researchgate.net For this compound, calculations would help identify the vibrational modes affected by the formation of hydrogen bonds with the iodide anion.

Quantum Theory of Atoms in Molecules (QTAIM) Analysis of Noncovalent Interactions

The Quantum Theory of Atoms in Molecules (QTAIM) analyzes the topology of the electron density (ρ) to characterize chemical bonding, particularly noncovalent interactions like hydrogen bonds and halogen bonds. mdpi.com The presence of a bond critical point (BCP) between two atoms is indicative of an interaction. nih.gov The properties at the BCP, such as the electron density (ρ) and its Laplacian (∇²ρ), reveal the nature and strength of the bond. nih.gov

In the this compound system, QTAIM would be applied to rigorously characterize the N-H···I hydrogen bonds. Analysis of the BCPs for these interactions would provide quantitative data on their strength and nature (e.g., whether they are purely electrostatic or have some covalent character). QTAIM has been effectively used to confirm and analyze interactions in other iodine-containing complexes. ijcce.ac.ir

Computational Modeling of Charge Transfer Phenomena with Iodide

The interaction between an electron donor and an acceptor can lead to the formation of a charge-transfer (CT) complex. qu.edu.qa In the this compound system, the iodide anion can act as an electron donor (σ-acceptor in the case of I2), and the pyridinium cation can act as an electron acceptor. Computational modeling, often using Time-Dependent DFT (TD-DFT), can predict the electronic absorption spectra of such complexes. nih.gov

Theoretical studies on the interaction of diaminopyridines with iodine have been performed, revealing the formation of CT complexes that can evolve into triiodide ions. researchgate.netqu.edu.qa These studies calculate the optimization of reactants and complexes, often using Hartree-Fock or DFT methods, to understand the mechanism of CT complex formation. researchgate.net For this compound, computational modeling would help elucidate the electronic transitions responsible for any observed CT bands and quantify the degree of charge transfer from the iodide to the cation in both the ground and excited states.

Mechanistic Insights from Computational Reaction Pathway Analysis

Computational reaction pathway analysis, primarily utilizing Density Functional Theory (DFT), serves as a powerful tool to elucidate the intricate mechanisms of chemical reactions involving this compound systems. While dedicated computational studies on the reaction pathways of this compound itself are not extensively documented, insights can be drawn from computational investigations of analogous reactions, such as the iodine-catalyzed synthesis of imidazo[1,2-a]pyridines from 2-aminopyridine (B139424). nih.govacs.orgmdpi.com These studies provide a framework for understanding the potential intermediates and transition states involved.

For instance, in the synthesis of imidazo[1,2-a]pyridines, a proposed mechanism involves the initial reaction of 2-aminopyridine with iodine to form a key intermediate, which then reacts with a carbonyl compound. researchgate.net Computational analysis can validate such proposed mechanisms by calculating the Gibbs free energy of activation for various possible pathways. The pathway with the lowest energy barrier is generally considered the most probable.

The table below illustrates hypothetical energy values for key steps in a reaction involving a diaminopyridinium iodide intermediate, based on typical values from computational studies of similar organic reactions.

Reaction StepSpeciesCalculated ParameterHypothetical Value (kcal/mol)
Formation of Charge-Transfer Complex[1,2-DAP...I₂]ΔGformation-5.2
Formation of N-Iodo Intermediate[1,2-DAP-I]⁺I⁻ΔG‡+15.8
CyclizationTransition State for Ring ClosureΔG‡+22.5
AromatizationFinal Product + HIΔGreaction-30.1

Note: This table is illustrative and presents hypothetical data for explanatory purposes.

Furthermore, Natural Bond Orbital (NBO) analysis, often performed in conjunction with DFT calculations, can provide deeper insights into the electronic structure of the intermediates and transition states, revealing the nature of charge transfer and bond formation/breaking during the reaction.

Molecular Dynamics Simulations for Conformational Flexibility and Dynamic Behavior

Molecular dynamics (MD) simulations offer a computational microscope to investigate the conformational flexibility and dynamic behavior of this compound in various environments. nih.gov These simulations model the atomic motions of the system over time, providing valuable information on the conformational landscape, intermolecular interactions, and the influence of solvent molecules. nih.gov

For an ionic species like this compound, MD simulations can elucidate the nature of the interaction between the 1,2-diaminopyridinium cation and the iodide anion. This includes the analysis of ion pairing, the structure of the solvation shell around the ions, and the dynamics of their association and dissociation. Studies on similar pyridinium iodide systems have shown that the nature of the solvent significantly impacts the formation and stability of charge-transfer complexes. researchgate.net

The conformational flexibility of the 1,2-diaminopyridinium cation itself can be thoroughly explored. MD simulations can reveal the preferred dihedral angles, the puckering of the pyridine (B92270) ring, and the orientation of the amino groups. The flexibility of the cation can be crucial for its interaction with other molecules or biological targets. The simulations can quantify this flexibility by calculating the root-mean-square fluctuation (RMSF) of each atom.

The table below presents representative data that could be obtained from an MD simulation of this compound in an aqueous solution.

ParameterDescriptionSimulated Value
Cation-Anion Interaction
Average N⁺...I⁻ distance (Å)Average distance between the pyridinium nitrogen and the iodide ion3.8 ± 0.4
Radial Distribution Function (g(r)) PeakPosition of the first peak in the N⁺-I⁻ RDF, indicating the most probable distance3.6 Å
Conformational Dynamics
C-C-N-C Dihedral Angle (°)Torsional angle defining the ring conformation5.2 ± 2.1
Root-Mean-Square Fluctuation (RMSF) of Amino NFluctuation of the nitrogen atoms of the amino groups0.9 Å
Solvation Shell
Cation Hydration NumberAverage number of water molecules in the first solvation shell of the cation6.3
Anion Hydration NumberAverage number of water molecules in the first solvation shell of the iodide5.8

Note: This table is interactive and contains hypothetical data derived from typical MD simulations of similar ionic species for illustrative purposes.

By analyzing the trajectories from MD simulations, it is also possible to compute thermodynamic properties such as the potential of mean force (PMF) for ion-pair dissociation, providing a quantitative measure of the strength of the interaction between the 1,2-diaminopyridinium cation and the iodide anion in a given solvent. plos.org

Coordination Chemistry of 1,2 Diaminopyridinium Derivatives

Design Principles for Diaminopyridine-Based Ligands

The design of ligands based on diaminopyridine is a cornerstone for controlling the properties of transition metal complexes. These ligands are prized for their stability, activity, and variability. acs.org Pincer ligands, a notable class of tridentate ligands, often feature a central aromatic backbone, such as pyridine (B92270), with two two-electron donor groups attached. acs.org The spacers connecting these donor groups to the central ring can be varied, including amines (-NR-), which allows for fine-tuning of the ligand's electronic and steric properties. acs.org

The synthesis of these ligands is often straightforward. For instance, P-N bonds can be readily formed through the condensation of primary or secondary amines with chlorophosphines in the presence of a base. acs.org This modular approach enables the creation of a wide array of ligands with different substituents, which in turn influences the geometry and reactivity of the resulting metal complexes. acs.org The intrinsic electronic nature of the nitrogen atoms in the pyridine ring and the amino groups allows for various conjugation possibilities, leading to unique conformational structures and recognition properties. acs.org

Formation of Metal-Organic Coordination Compounds with Transition Metals

1,2-Diaminopyridinium iodide serves as a precursor or a component in the formation of a variety of metal-organic coordination compounds with transition metals. The interaction between the diaminopyridine moiety and metal ions leads to the self-assembly of often complex and extended structures. nih.govwikipedia.org These compounds, a subclass of coordination polymers, can form one-, two-, or three-dimensional networks. nih.govwikipedia.org The synthesis of these materials typically involves mixing solutions of the ligand and a metal salt, with factors like solvent, temperature, and the nature of the counter-ions influencing the final structure. nih.gov

The resulting metal-organic frameworks (MOFs) or coordination polymers can exhibit high porosity and thermal stability due to the strong coordination bonds between the metal centers and the organic linkers. nih.govwikipedia.org

Role of Iodide Anion in the Coordination Sphere

The iodide anion plays a crucial role in the structure and properties of coordination polymers. In copper(I) coordination polymers, for example, the iodide can act as a bridging ligand, with different bridging modes observed. researchgate.net It can function as a μ3-bridge, connecting multiple metal centers, or even adopt a μ4-mode. researchgate.net The flexibility of the copper(I)-iodide chains is a key factor in the material's response to external stimuli like temperature and pressure. researchgate.netnih.gov

In some structures, the iodide ions, along with the metal centers, form inorganic motifs like (Cu2I2)n ribbons or Cu4I4 clusters, which are then supported by the organic ligands. rsc.orgmdpi.com The geometry of these copper-iodide cores, whether stairstep or octahedral, significantly influences the photophysical properties of the resulting coordination polymer. mdpi.com Furthermore, the interaction between iodide and metal centers can sometimes lead to in-situ redox chemistry, as seen in the formation of Cu(I) from Cu(II) in the presence of iodide. cnrs.fr

Structural Diversity and Geometries of Coordination Polymers

The combination of diaminopyridine-based ligands and various transition metals leads to a remarkable structural diversity in coordination polymers. These structures can range from discrete 0D molecular clusters to 1D chains, 2D layers, and complex 3D frameworks. osti.govnih.gov The flexibility of the organic ligand is a key determinant of the final structure. nih.gov For instance, the use of ligands with different spacer lengths can result in varied network topologies. nih.gov

The coordination geometry around the metal center is also diverse. Octahedral, tetrahedral, and square-planar geometries are commonly observed. researchgate.netscirp.orgcyberleninka.ru For example, Schiff base complexes derived from 2,6-diaminopyridine (B39239) have been reported to form both tetrahedral and octahedral complexes with Co(II), Ni(II), Cu(II), and Zn(II). researchgate.net In some cases, interpenetration of multiple frameworks can occur, which reduces the void space within the structure. mdpi.com

Table 1: Structural Features of Diaminopyridine-Based Coordination Polymers

Metal Ion Ligand Type Coordination Geometry Resulting Structure Reference
Cu(II) Mixed ligands with varying flexibility Various 2D layers and 3D frameworks nih.gov
Co(II), Ni(II), Cu(II), Zn(II) Schiff base of 2,6-diaminopyridine Tetrahedral/Octahedral Discrete complexes researchgate.net
Cu(I) 2,4-diaminopyrimidine Tetrahedral 1D and 2D polymers researchgate.net

Characterization of Noncovalent Interactions within Metal Complexes

Techniques such as X-ray crystallography are essential for determining the precise arrangement of atoms and identifying these noncovalent interactions. researchgate.netjeol.com Computational methods like Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) analysis can provide further insights into the nature and strength of these interactions. researchgate.net The study of these weak forces is crucial for understanding the self-assembly processes that lead to the formation of complex supramolecular structures. researchgate.net

Spectroscopic and Electronic Properties of Coordination Compounds (e.g., emission enhancement)

The coordination of 1,2-diaminopyridinium derivatives to metal centers often leads to significant changes in their spectroscopic and electronic properties. These changes can be probed using various techniques, including UV-visible absorption spectroscopy, fluorescence spectroscopy, and NMR. nih.govmdpi.com

A particularly interesting phenomenon is coordination-induced emission enhancement (CIEE). rsc.org In many cases, the free ligand may be non-emissive or weakly emissive, but upon coordination to a metal ion, a significant enhancement of fluorescence is observed. rsc.orgnih.gov This can be attributed to the increased rigidity of the ligand upon complexation, which reduces non-radiative decay pathways. rsc.orgrsc.org For example, the luminescence of certain copper(I) iodide coordination polymers is greatly enhanced compared to related structures, a phenomenon linked to a more rigid coordination environment. rsc.org

Table 2: Spectroscopic Data for Selected Diaminopyridine-Based Coordination Compounds

Compound/Complex Excitation Max (nm) Emission Max (nm) Quantum Yield (%) Proposed Transition Reference
[Cu2L1I2]n - - 89 (at 77 K) XMLCT rsc.org
[Cu2L2I2]n - - 68 (at 77 K) XMLCT rsc.org
[CuL2I]n - - 23 (at 77 K) XMLCT rsc.org

Supramolecular Assembly and Crystal Engineering of 1,2 Diaminopyridinium Iodide

Role of Directed Hydrogen Bonding in Self-Assembly Processes

Directed hydrogen bonding is a cornerstone of the self-assembly processes involving 1,2-diaminopyridinium iodide. The 1,2-diaminopyridinium cation possesses multiple hydrogen bond donors (the amine and pyridinium (B92312) N-H groups) and the iodide anion acts as a hydrogen bond acceptor. This arrangement facilitates the formation of robust and predictable hydrogen-bonding motifs, often referred to as supramolecular synthons. nih.gov

The presence of the pyridine (B92270) nitrogen atom is a key factor, leading to the formation of strong N–H···Npyr hydrogen bonds, which are often the most significant interactions in the crystal structures of aminopyridines. researchgate.net The amino groups, being amphiphilic in their hydrogen bonding capabilities, can act as both donors and acceptors. researchgate.net In the case of diaminopyridines, the presence of two amino groups enhances their acceptor properties. researchgate.net For instance, in the crystal structure of 2,3-diaminopyridine (B105623), N–H···Nlp (lone pair) hydrogen bonds, alongside N–H···Npyr interactions, are crucial in forming the primary structural motif. researchgate.net

The self-assembly of these molecules is a cooperative process. While individual hydrogen bonds can be relatively weak, their collective action leads to stable and well-defined aggregates. acs.org This principle of cooperativity, where the whole is stronger than the sum of its parts, is fundamental to the formation of the complex architectures observed in the crystalline state of this compound. acs.org The resulting structures can range from simple dimers to more complex, extended networks.

Table 1: Key Hydrogen Bonding Interactions in Aminopyridine Systems
Interaction TypeDonorAcceptorSignificance in Self-Assembly
N–H···NpyrAmine/Pyridinium N-HPyridine NitrogenOften the strongest and most influential hydrogen bond, directing the primary assembly. researchgate.net
N–H···I-Amine/Pyridinium N-HIodide AnionA primary interaction in this compound, contributing significantly to the overall lattice energy.
N–H···NlpAmine N-HAmine Nitrogen (lone pair)Becomes more prominent in diaminopyridines, contributing to the formation of extended networks. researchgate.net

Construction of One- and Two-Dimensional Supramolecular Frameworks

The interplay of directed hydrogen bonds and other non-covalent interactions allows for the construction of extended supramolecular frameworks in one and two dimensions. mdpi.comnih.govrsc.org In the case of this compound, the strong N–H···I⁻ and N–H···N hydrogen bonds can link the molecular components into chains (1D) or sheets (2D).

One-dimensional chains can be formed through the repeated application of a specific hydrogen bonding motif. For example, a chain could be assembled through alternating cations and anions linked by N–H···I⁻ hydrogen bonds. These chains can then be further organized in the crystal lattice through weaker interactions.

Two-dimensional sheets can arise when multiple hydrogen bonding interactions create a planar or near-planar network of molecules. nih.gov For instance, if the 1,2-diaminopyridinium cations form a hydrogen-bonded layer, the iodide anions could be situated between these layers, providing charge balance and further stabilization through N–H···I⁻ interactions. The final dimensionality of the framework is a result of the energetic balance between the various intermolecular forces at play.

Table 2: Dimensionality of Supramolecular Frameworks
DimensionalityDescriptionDriving InteractionsPotential in this compound Systems
0DDiscrete molecular assemblies (e.g., dimers, tetramers).Strong, localized hydrogen bonds.Formation of discrete ion pairs or small clusters.
1DInfinite chains of molecules. rsc.orgDirectional and repetitive hydrogen bonds (e.g., N–H···I-).Formation of linear chains of alternating cations and anions.
2DInfinite sheets of molecules. nih.govA network of hydrogen bonds in a plane, potentially with inter-planar interactions.Formation of hydrogen-bonded sheets of cations with iodide anions in between.

Strategies for Polymorphism Control and Crystallization Engineering

Polymorphism, the ability of a compound to exist in more than one crystal structure, is a critical consideration in crystal engineering. researchgate.net Different polymorphs of the same compound can exhibit distinct physical properties. The control of polymorphism in the crystallization of this compound relies on manipulating the kinetic and thermodynamic factors that govern crystal nucleation and growth. rsc.org

Strategies for controlling polymorphism include:

Solvent Selection: The polarity and hydrogen-bonding ability of the solvent can influence which polymorph is favored.

Supersaturation Control: The level of supersaturation can determine whether a metastable or stable polymorph crystallizes. rsc.org

Temperature and Pressure: These thermodynamic variables can shift the stability landscape of different polymorphs. iitk.ac.in

Additives and Impurities: The presence of other molecules can inhibit the growth of certain crystal faces or template the formation of a specific polymorph. rsc.org

Crystallization engineering aims to leverage these strategies to produce crystals with desired characteristics, such as size, shape, and polymorphic form. mit.eduresearchgate.net For this compound, a systematic study of these parameters would be necessary to map out its polymorphic landscape and develop methods for selectively crystallizing desired forms.

Design of Crystalline Materials with Tunable Structural Architectures

The ultimate goal of crystal engineering is to design materials with specific, tunable properties. uoc.gr By understanding the relationship between molecular structure, intermolecular interactions, and crystal packing, it is possible to design crystalline materials based on this compound with tailored architectures.

Tunability can be achieved by:

Modifying the Cation: Introducing substituents onto the pyridine ring or the amino groups can alter the hydrogen-bonding patterns and steric interactions, leading to different crystal structures.

Varying the Anion: While this article focuses on the iodide, replacing it with other halides or polyhalides could lead to vastly different supramolecular assemblies due to changes in size, shape, and hydrogen bond accepting ability.

Co-crystallization: Forming multi-component crystals with other molecules (co-formers) can introduce new intermolecular interactions and create novel structural motifs.

Through these approaches, it may be possible to design materials based on this compound with interesting optical, electronic, or host-guest properties, all stemming from the precise control of the arrangement of molecules in the solid state.

Advanced Applications in Materials Science

Development of Functional Materials based on Pyridinium (B92312) Iodide Systems

Functional materials derived from pyridinium iodide systems are gaining attention due to the unique properties conferred by the pyridinium cation, including its aromaticity, positive charge, and potential for functionalization. The presence of two amino groups, as in 1,2-Diaminopyridinium iodide, is expected to further enhance its capabilities through increased potential for hydrogen bonding and serving as active sites for further chemical modification.

N-Heterocyclic Carbenes (NHCs) have become a cornerstone in modern catalysis, valued for their strong σ-donating properties and the stability they impart to metal complexes. scripps.edubeilstein-journals.org NHCs are typically generated by the deprotonation of a corresponding azolium salt precursor, such as an imidazolium (B1220033) or, relevantly, a pyridinium salt. scripps.edu The synthesis of NHC ligands is modular, allowing for easy adjustment of their electronic and steric properties. mdpi.comnih.gov

The general process involves the deprotonation of the precursor salt to form the carbene, which can then be coordinated to a transition metal center. mdpi.com These NHC-metal complexes have demonstrated high activity and selectivity in a multitude of catalytic reactions, including carbon-carbon coupling reactions, hydrogenation, and hydrosilylation. mdpi.comcsic.esbeilstein-journals.org Pyridinium salts can serve as precursors to these valuable ligands. While much of the research has focused on imidazolium-based NHCs, the principles extend to other N-heterocyclic salts. scripps.educarbene.de Therefore, this compound could theoretically serve as a precursor to a novel class of bidentate or chelating NHC ligands, where the amino groups could provide additional coordination sites, potentially enhancing the stability and catalytic activity of the resulting metal complexes.

The spontaneous organization of molecules into well-defined, functional superstructures is a key goal in materials science. Pyridinium-based compounds, particularly amphiphilic derivatives, have shown a remarkable ability to self-assemble into one-dimensional (1D) nanostructures like nanofibers and nanotubes. oup.comresearchgate.net This assembly is typically driven by a combination of non-covalent interactions, including π-π stacking of the aromatic pyridinium rings, hydrogen bonding, and van der Waals forces. researchgate.net

For instance, researchers have demonstrated that pyridine-2,6-diimine-linked macrocycles can assemble into high-aspect-ratio nanotubes under mild acidic conditions, forming mechanically robust materials. chemrxiv.org Similarly, a glycyrrhetate-containing pyridinium amphiphile was found to assemble into supramolecular helical nanofibers, a process driven by π-π stacking and hydrophobic interactions. researchgate.net The structure of this compound, with its flat aromatic core and two amino groups capable of forming strong directional hydrogen bonds, makes it a promising candidate for designing new self-assembling systems. These ordered nanostructures could find applications in areas such as hydrogel formation, molecular electronics, and templating for other nanomaterials. oup.com

Pyridinium iodide and its derivatives have emerged as highly effective components in the fabrication of optoelectronic devices, most notably in perovskite solar cells (PSCs). researchgate.netgreatcellsolarmaterials.com In these devices, ionic defects at the surface and grain boundaries of the perovskite film are a major source of efficiency loss and instability. researchgate.net Organic halide salts like Pyridinium iodide (PyI) are used to passivate these defects. researchgate.netgreatcellsolarmaterials.com

Research shows that the pyridinium cation can interact with positively charged defects, while the iodide anion can fill iodine vacancies, effectively neutralizing both types of trap states. researchgate.net The use of 1-amino pyridine (B92270) iodine (AmPyI) as an additive has been shown to promote the growth of larger perovskite grains, reduce non-radiative recombination, and significantly boost device efficiency and stability. acs.orgnih.gov The addition of AmPyI to a perovskite formulation increased the power conversion efficiency (PCE) from 22.96% to 23.80%. acs.org This passivation strategy leads to higher open-circuit voltage (Voc) and reduced hysteresis in the solar cells. researchgate.net Given these findings, this compound is a strong candidate for further enhancing perovskite device performance, with the two amino groups potentially offering even more effective surface passivation.

Table 1: Performance of Perovskite Solar Cells with Pyridinium-Based Additives

Device Type Additive Power Conversion Efficiency (PCE) Open-Circuit Voltage (Voc) Reference
Planar Perovskite Solar Cell None (Pristine) 18.83% - researchgate.net
Planar Perovskite Solar Cell Pyridine (Py) 20.37% - researchgate.net
Planar Perovskite Solar Cell Pyridinium iodide (PyI) 21.42% 1.187 V researchgate.net
Perovskite Solar Cell None (Pristine) 22.96% - acs.org

The capture of volatile radioactive iodine (e.g., ¹²⁹I and ¹³¹I) released from nuclear fuel reprocessing is a critical environmental challenge. rsc.orgrsc.org Porous materials featuring pyridinium cations have proven to be exceptionally effective for iodine capture. acs.orgresearchgate.net The mechanism relies on the interaction between the electron-rich framework and iodine molecules, leading to the formation of polyiodide anions (such as I₃⁻ and I₅⁻). acs.org These negatively charged polyiodides are then strongly bound within the porous structure via powerful Coulombic interactions with the positively charged pyridinium sites. acs.orgresearchgate.net

Cationic covalent triazine frameworks (CCTFs) incorporating pyridinium sites have demonstrated ultra-fast iodine vapor adsorption rates and high removal efficiency from solutions. acs.org One such material was able to remove 99.9% of iodine from a hexane (B92381) solution within 30 seconds. acs.org Similarly, imidazopyridinium-based covalent organic frameworks (COFs) have shown excellent iodine uptake from both vapor and aqueous phases, with performance surpassing some commercial adsorbents under relevant industrial conditions. nih.gov The presence of amino groups on the pyridinium ring, as in this compound, could further enhance adsorption capacity through hydrogen bonding and by providing additional electron-rich sites, making it a highly promising building block for next-generation iodine adsorbents. rsc.orgresearchgate.net

Table 2: Iodine Adsorption Performance of Pyridinium-Based and Functionalized Materials

Adsorbent Material Adsorption Condition Adsorption Capacity / Rate Reference
Cationic Covalent Triazine Framework (CTF-BPM-400) I₂ Vapor K₈₀% = 5.94 g g⁻¹ h⁻¹ acs.org
Cationic Covalent Triazine Framework (CTF-BPM-500) I₂ in Hexane (260 mg L⁻¹) 99.9% removal in 0.5 min acs.org
Imidazopyridinium COF I₂ Vapor (dynamic, 150 °C) 21 wt% uptake nih.gov
Amide Functionalized COF (COFamides) I₂ in Aqueous Solution >650 wt% capacity rsc.orgchemrxiv.org

Exploration in Optical and Electronic Devices (e.g., photovoltaic systems, photoconductivity)

Integration into Dynamic Chemical Systems for Controlled Processes (e.g., Iodine Clock Reactions)

Dynamic chemical systems involve reversible processes and components that exist in equilibrium, allowing for adaptive and responsive materials. Pyridinium salts have been studied in the context of the molecular dynamics of the pyridinium cation within crystalline structures, revealing complex reorientational motions that are sensitive to temperature and the surrounding crystal lattice. aip.orgresearchgate.netacs.org This inherent dynamism is a key feature for creating materials with switchable properties.

Furthermore, the interaction between pyridinium cations and iodide/polyiodide anions is a dynamic equilibrium. This principle is central to their application in iodine capture and could be harnessed for controlled chemical processes. acs.org For example, materials that capture iodine could be designed to release it in a controlled manner upon an external stimulus, such as a change in temperature or the introduction of a competing guest molecule. nih.gov While specific integration of this compound into an iodine clock reaction has not been reported, its role in the dynamic formation and dissociation of polyiodide complexes makes it a relevant candidate for systems requiring the controlled release or sequestration of iodine, a key component in many oscillating chemical reactions and responsive materials. escholarship.org

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